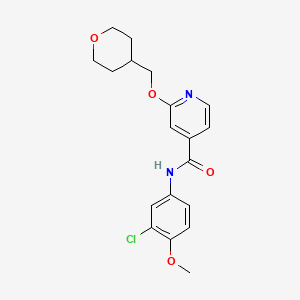

(2-Chloro-5-methylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

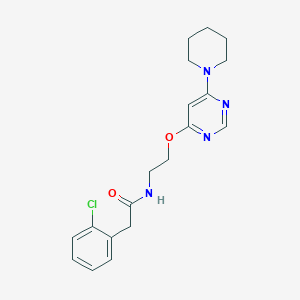

Molecular Structure Analysis

The molecular formula of “(2-Chloro-5-methylphenyl)acetic acid” is C9H9ClO2 . The SMILES string representation is Cc1ccc (Cl)c (CC (O)=O)c1 . The InChI code is 1S/C9H9ClO2/c1-6-2-3-8 (10)7 (4-6)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

“(2-Chloro-5-methylphenyl)acetic acid” has a molecular weight of 184.62 . It has a melting point range of 116-120 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

A key area of research for (2-Chloro-5-methylphenyl)acetic acid involves its use in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was explored for its anticancer properties in vitro. The study focused on an improved drug preparation method that is simpler, more economical, and convenient, yielding a significant overall production efficiency. This advancement suggests potential for developing new anticancer agents (Liu Ying-xiang, 2007).

Pharmacological Profile

Research into the pharmacological profile of new derivatives, such as the study of a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrates the broader application potential of compounds related to (2-Chloro-5-methylphenyl)acetic acid. This compound exhibited a range of pharmacological activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting the therapeutic versatility of related compounds (S. Laufer et al., 1994).

Analytical and Environmental Applications

Another significant application area is in analytical and environmental chemistry, where derivatives of (2-Chloro-5-methylphenyl)acetic acid, such as 4-chloro-2-methylphenoxy acetic acid (MCPA), are analyzed for their presence in complex matrices. The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography represents an efficient technique for the sensitive and selective trace determination of MCPA in biological and environmental samples. This approach showcases the compound's relevance in environmental monitoring and safety assessments (F. Omidi et al., 2014).

Interaction with Metal Ions

Further investigations into the interaction of anti-inflammatory drugs related to (2-Chloro-5-methylphenyl)acetic acid with metal ions like Zn(II), Cd(II), and Pt(II) have been conducted. These studies aim to understand the complex formation between such compounds and metal ions, which has implications for both medicinal chemistry and the development of new therapeutic agents. This research contributes to a deeper understanding of the molecular interactions and potential bioactivity of metal-drug complexes (C. Dendrinou-Samara et al., 1998).

Material Science and Polymer Synthesis

In material science, (2-Chloro-5-methylphenyl)acetic acid derivatives have been utilized in the synthesis of novel optically active polyamides, demonstrating the compound's versatility beyond pharmacological applications. These polyamides, synthesized via microwave-assisted techniques, exhibit good yields and moderate inherent viscosities, along with promising solubility profiles. Such research underscores the potential of (2-Chloro-5-methylphenyl)acetic acid derivatives in the development of new materials with specific optical properties (S. Mallakpour & M. Taghavi, 2008).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for (2-Chloro-5-methylphenyl)acetic acid.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that (2-Chloro-5-methylphenyl)acetic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Chloro-5-methylphenyl)acetic acid may also influence a variety of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that (2-Chloro-5-methylphenyl)acetic acid may have similar effects.

Action Environment

For example, the rate of reaction of halogens can be influenced by differences in electronegativity .

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling “(2-Chloro-5-methylphenyl)acetic acid”. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and the area should be well-ventilated .

Propiedades

IUPAC Name |

2-(2-chloro-5-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLYJSVLGHEJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-methylphenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)